molecular formula C17H22ClNO B2777211 1-(3-(4-Chlorophenyl)azepan-1-yl)pent-4-en-1-one CAS No. 1795302-64-5

1-(3-(4-Chlorophenyl)azepan-1-yl)pent-4-en-1-one

Cat. No. B2777211
M. Wt: 291.82
InChI Key: FIXGDMSRCBVECH-UHFFFAOYSA-N
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Description

1-(3-(4-Chlorophenyl)azepan-1-yl)pent-4-en-1-one, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of phenylacetylindoles and is structurally similar to the active ingredient in marijuana, delta-9-tetrahydrocannabinol (THC).

Scientific Research Applications

Structural Studies and Synthesis

Structural studies on azolylmethanes, including compounds with chlorophenyl groups, have contributed to understanding their conformational behavior and intramolecular interactions. Such compounds exhibit different conformations in crystal and solution phases, influenced by intramolecular hydrogen bonding and the relative activity of enantiomers at active sites (Anderson et al., 1984). Furthermore, synthesis approaches have been developed for compounds with chlorophenyl groups, optimizing yields and purities through various chemical processes, demonstrating their economic and technical feasibility (Shen De-long, 2007).

Catalysis and Chemical Reactions

Compounds with chlorophenyl groups have been utilized in catalysis, particularly in alkyne metathesis reactions. The reactivity of such compounds under specific conditions facilitates the synthesis of complex organic molecules, showcasing their potential in organic synthesis (Brizius & Bunz, 2002).

Receptor Binding Studies

Research on analogues of pyrovalerone, including those with chlorophenyl groups, has highlighted their role as selective inhibitors of dopamine and norepinephrine transporters. These findings are crucial for developing medications targeting cocaine abuse and understanding neurotransmitter reuptake mechanisms (Meltzer et al., 2006).

Molecular Conformation and Luminescence

Novel donor-acceptor molecules incorporating chlorophenyl groups have been designed to exhibit unique luminescence properties, such as delayed fluorescence and room-temperature phosphorescence. These molecules' structural modulation has implications for materials science, particularly in developing advanced luminescent materials (Wen et al., 2021).

Antioxidant Activity

The synthesis of derivatives with chlorophenyl groups has also explored their potential antioxidant activities. These studies aim to understand how structural variations, such as the incorporation of different amino acids, can enhance antioxidant capabilities, with applications in medicinal chemistry and drug development (Kumar et al., 2009).

properties

IUPAC Name

1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO/c1-2-3-7-17(20)19-12-5-4-6-15(13-19)14-8-10-16(18)11-9-14/h2,8-11,15H,1,3-7,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXGDMSRCBVECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Chlorophenyl)azepan-1-yl]pent-4-en-1-one

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